N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 1049769-31-4
Cat. No.: VC5760644
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049769-31-4 |
|---|---|
| Molecular Formula | C9H12Cl2N2O |
| Molecular Weight | 235.11 |
| IUPAC Name | N-(4-chlorophenyl)-2-(methylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H |
| Standard InChI Key | DJDRKBWCORHDIL-UHFFFAOYSA-N |
| SMILES | CNCC(=O)NC1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride belongs to the class of substituted acetamides, characterized by the molecular formula C₉H₁₂Cl₂N₂O and a molecular weight of 235.11 g/mol. The IUPAC name N-(4-chlorophenyl)-2-(methylamino)acetamide; hydrochloride reflects its functional groups: a 4-chlorophenyl ring attached to an acetamide core, a methylamino side chain, and a hydrochloric acid salt form.
Molecular Architecture
The compound’s structure (Fig. 1) features:
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4-Chlorophenyl group: Enhances lipophilicity, influencing membrane permeability.
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Methylamino group (-NHCH₃): Provides basicity and potential hydrogen-bonding capacity.
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Acetamide backbone: Stabilizes the molecule through intramolecular hydrogen bonding.
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Hydrochloride salt: Improves solubility in polar solvents.
Table 1: Key Identifiers of N-(4-Chlorophenyl)-2-(Methylamino)Acetamide Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1049769-31-4 |
| Molecular Formula | C₉H₁₂Cl₂N₂O |
| Molecular Weight | 235.11 g/mol |
| InChI Key | DJDRKBWCORHDIL-UHFFFAOYSA-N |
| SMILES | CNCC(=O)Nc1ccc(Cl)cc1.Cl |
The crystalline structure and salt formation are critical for its stability and reactivity in synthetic pathways.
Synthesis and Manufacturing
The synthesis involves a two-step process:
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Formation of the free base: Condensation of 4-chloroaniline with methylaminoacetic acid derivatives.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane/Ethanol |
| Temperature | 0–5°C (salt formation step) |
| Yield | 75–85% (reported) |
Optimal yields require precise stoichiometric control to avoid byproducts like unreacted free base or over-acidification.
Physicochemical Properties
The compound exhibits moderate solubility in water (∼15 mg/mL at 25°C) and higher solubility in polar aprotic solvents like DMSO (>50 mg/mL). Its melting point ranges between 180–185°C, with decomposition observed above 200°C. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it preferable for formulation studies.
| Target Class | Potential Interaction |
|---|---|
| GPCRs | Serotonin/dopamine receptors |
| Ion Channels | Voltage-gated sodium channels |
| Enzymes | Acetylcholinesterase |
Further in vitro and in vivo studies are required to validate these hypotheses.
Applications in Pharmaceutical Research
Current uses focus on its role as a:
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Synthetic intermediate: For derivatizing antipsychotics or antidepressants.
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Lead compound: Structural optimization for enhanced bioavailability.
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Crystallization study subject: Investigating salt forms’ impact on dissolution rates.
Future Research Directions
Critical gaps include:
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Mechanistic studies: Elucidating molecular targets via proteomic profiling.
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Toxicological assessments: Acute/chronic toxicity in model organisms.
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Formulation development: Nanoencapsulation to improve CNS delivery.
Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s full potential.
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